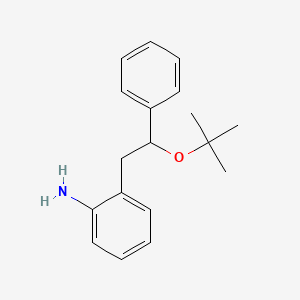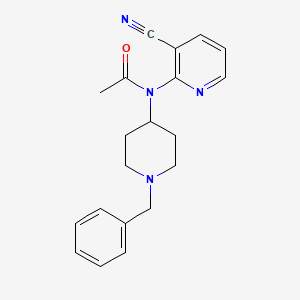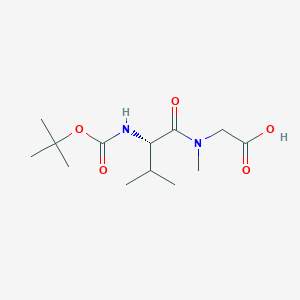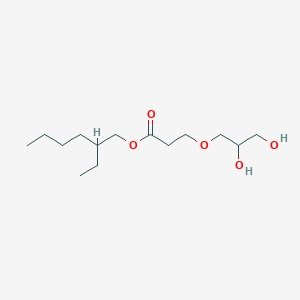![molecular formula C16H9F3N2O B14181411 4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile CAS No. 834898-27-0](/img/structure/B14181411.png)
4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methoxy group and a benzene ring with two cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile typically involves multiple steps:
Formation of the Trifluoromethylated Phenyl Ring: This can be achieved through trifluoromethylation reactions, where a trifluoromethyl group is introduced to a phenyl ring using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Formation of the Benzene-1,2-dicarbonitrile:
Coupling Reactions: The final step involves coupling the trifluoromethylated phenyl methoxy compound with the benzene-1,2-dicarbonitrile under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Sodium cyanide, methanol, bases like sodium hydride.
Major Products Formed
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Corresponding alcohols or amines.
Substitution Products: Compounds with different functional groups replacing the original ones on the benzene rings.
Wissenschaftliche Forschungsanwendungen
4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy and cyano groups can influence its electronic properties and reactivity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)anisole: Similar in structure but lacks the cyano groups and has different reactivity and applications.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the methoxy and cyano groups, leading to different chemical behavior and uses.
Uniqueness
4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile is unique due to the combination of trifluoromethyl, methoxy, and cyano groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
834898-27-0 |
|---|---|
Molekularformel |
C16H9F3N2O |
Molekulargewicht |
302.25 g/mol |
IUPAC-Name |
4-[[4-(trifluoromethyl)phenyl]methoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H9F3N2O/c17-16(18,19)14-4-1-11(2-5-14)10-22-15-6-3-12(8-20)13(7-15)9-21/h1-7H,10H2 |
InChI-Schlüssel |
APNRHRKJDIQRFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)C#N)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)


![N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181358.png)


![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)
![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)

![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)


